molecular formula C14H12N4O2S B3723895 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone

2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone

Cat. No. B3723895
M. Wt: 300.34 g/mol
InChI Key: GPFBJCNZGQWZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone, also known as NSC 663284, is a synthetic compound that has been extensively studied for its potential as an anticancer agent.

Mechanism of Action

2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone 663284 exerts its anticancer effects by inhibiting tubulin polymerization, which is essential for the proper function of microtubules. This leads to the disruption of microtubule dynamics and the induction of apoptosis in cancer cells. 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone 663284 has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone 663284 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer effects, 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone 663284 has been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone 663284 is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. However, like many anticancer agents, 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone 663284 has limitations in terms of its toxicity and potential side effects. Additionally, 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone 663284 is a synthetic compound that can be difficult to synthesize on a large scale, which may limit its availability for research and clinical use.

Future Directions

Future research on 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone 663284 could focus on a number of areas. One area of interest is the development of more efficient and scalable synthesis methods for 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone 663284. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone 663284, which could help to identify patients who are most likely to benefit from treatment. Additionally, future research could explore the potential of 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone 663284 in combination with other anticancer agents, which could improve its efficacy and reduce its toxicity.

Scientific Research Applications

2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone 663284 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone 663284 can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting the activity of tubulin. In vivo studies have also shown promising results, with 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-methyl-4(3H)-pyrimidinone 663284 demonstrating antitumor activity in mouse models of human cancer.

properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-8-6-12(19)18-14(15-8)21-7-11-16-10-5-3-2-4-9(10)13(20)17-11/h2-6H,7H2,1H3,(H,15,18,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFBJCNZGQWZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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